molecular formula C10H11NO2S B8363428 3-methyl-5-(methylsulfonyl)-1H-indole

3-methyl-5-(methylsulfonyl)-1H-indole

Cat. No.: B8363428
M. Wt: 209.27 g/mol
InChI Key: CPGFUTCHNUSWMI-UHFFFAOYSA-N
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Description

3-methyl-5-(methylsulfonyl)-1H-indole is a sophisticated indole derivative designed for pharmaceutical research and development. The indole nucleus is a privileged scaffold in medicinal chemistry, noted for its presence in a wide range of bioactive molecules and its ability to bind with high affinity to multiple receptors . The specific incorporation of a methylsulfonyl group at the 5-position is a recognized strategic modification in drug design. This group is a key pharmacophore in known anti-inflammatory agents and selective cyclooxygenase-2 (COX-2) inhibitors . Recent studies on novel N-methylsulfonyl-indole derivatives have demonstrated that compounds with this motif exhibit significant dual inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX) enzymes, a valuable profile for developing safer anti-inflammatory agents with improved cardiovascular and gastrointestinal safety . Furthermore, such indole derivatives have shown promising, selective antibacterial activity against Gram-negative bacteria, including Salmonella enterica and E. coli . This combination of properties makes this compound a versatile and valuable building block for researchers synthesizing novel compounds to investigate new therapeutic pathways for inflammation, infectious diseases, and cancer . The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

3-methyl-5-methylsulfonyl-1H-indole

InChI

InChI=1S/C10H11NO2S/c1-7-6-11-10-4-3-8(5-9(7)10)14(2,12)13/h3-6,11H,1-2H3

InChI Key

CPGFUTCHNUSWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Position and Electronic Effects

Key Compounds for Comparison:

5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole (): Methylsulfonyl group is on a para-substituted phenyl ring attached to position 2 of the indole. Exhibits selective COX-2 inhibition (IC₅₀ = 0.12 µM) due to the sulfonyl group’s role in mimicking COX-2 active-site interactions .

4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20) ():

  • Methylsulfonyl group is part of a cyclopropyl ring fused to a pyrimidine-indole system.
  • Acts as a potent ATR kinase inhibitor (IC₅₀ = 5 nM), with the sulfonyl group contributing to hydrophobic interactions in the kinase ATP-binding pocket .
  • Contrast : The absence of a fused pyrimidine ring in 3-methyl-5-(methylsulfonyl)-1H-indole may limit kinase targeting but could favor other biological pathways.
Table 1: Comparison of Physicochemical Properties
Compound Melting Point (°C) Key Functional Groups Synthetic Route Highlights Reference
This compound* Not reported -SO₂CH₃ (C5), -CH₃ (C3) Likely via sulfonation of 5-mercapto-indole followed by methylation Inferred
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole 111–112 -SO₂CH₃ (phenyl), -OCH₃ (C5) Sulfonation of p-methylthioacetophenone, then indole coupling
5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole >200 -SO₂C₆H₄CH₃ (N1), -Cl (C5) Tosylation of indole using NaH and p-toluenesulfonyl chloride
7-Chloro-1H-indole derivatives >200 -Cl (C7), imidazolyl (C3) Coupling of indole-3-carbaldehyde with substituted amines

Notes:

  • Methylsulfonyl groups generally increase melting points (>200°C in many cases) due to enhanced polarity and crystallinity .
  • Direct sulfonation on the indole ring (as in the target compound) may reduce solubility in nonpolar solvents compared to phenyl-linked sulfonyl groups .

Key Observations :

  • Positional Sensitivity : Methylsulfonyl groups on the indole core (C5) may favor interactions with polar enzyme active sites, whereas phenyl-linked sulfonyl groups (e.g., COX-2 inhibitors) require extended conjugation for selectivity .
  • Electron-Withdrawing Effects : The -SO₂CH₃ group at C5 could deactivate the indole ring toward electrophilic substitution, altering metabolic stability compared to methoxy or chloro derivatives .

Preparation Methods

Procedure:

  • Synthesis of 4-Methylsulfonylphenylhydrazine :

    • Diazotize 4-methylsulfonylaniline with NaNO₂/HCl at 0–5°C.

    • Reduce the diazonium salt using SnCl₂ in HCl to form the hydrazine derivative.

  • Cyclization :

    • React the hydrazine with acetone in HCl/EtOH under reflux (12–24 h).

    • Acid-catalyzed cyclization generates the indole ring, positioning the methylsulfonyl group at C5 and the methyl group at C3.

Yield : 65–78% (based on analogous Fischer syntheses).

Key Data :

ParameterValue
Reaction Temperature80–100°C
CatalystHCl (concentrated)
SolventEthanol/Water

A two-step approach involving thioether installation followed by oxidation is widely employed for sulfonyl group introduction.

Procedure:

  • Synthesis of 5-(Methylthio)-3-Methylindole :

    • Direct C5 thiolation of 3-methylindole using methyl disulfide (CH₃SSCH₃) and iodine in DMF at 80°C.

    • Alternative: Ullmann coupling of 5-bromo-3-methylindole with NaSCH₃ catalyzed by CuI/L-proline.

  • Oxidation to Sulfone :

    • Treat 5-(methylthio)-3-methylindole with Oxone® (2.2 equiv) in MeOH/H₂O (3:1) at 25°C for 6 h.

Yield : 85–92% after oxidation.

Key Data :

ParameterValue
Oxidizing AgentOxone® (KHSO₅)
Reaction Time4–6 h
SolventMethanol/Water

Directed C–H Sulfonylation Using Transition Metal Catalysis

Palladium-catalyzed C–H functionalization enables direct sulfonylation at C5, bypassing pre-functionalized intermediates.

Procedure:

  • Substrate Preparation :

    • Protect 3-methylindole at N1 with a pyrimidyl directing group using 2-chloropyrimidine and K₂CO₃ in DMF.

  • Sulfonylation :

    • React the protected indole with sodium methanesulfinate (1.5 equiv) and Pd(OAc)₂ (10 mol%) in DCE at 100°C for 12 h.

    • Deprotect using HCl/MeOH to yield 3-methyl-5-(methylsulfonyl)-1H-indole.

Yield : 70–75%.

Key Data :

ParameterValue
CatalystPd(OAc)₂
LigandNone required
Temperature100°C

Electrophilic Sulfonylation with Lewis Acid Assistance

Direct electrophilic substitution at C5 is challenging due to indole’s inherent C3 reactivity. However, BF₃·Et₂O-mediated conditions facilitate regioselectivity.

Procedure:

  • Reaction Setup :

    • Dissolve 3-methylindole (1.0 equiv) in CH₂Cl₂.

    • Add methylsulfonyl chloride (1.2 equiv) and BF₃·Et₂O (2.0 equiv) at 0°C.

    • Stir at 25°C for 8–12 h.

  • Workup :

    • Quench with NaHCO₃, extract with CH₂Cl₂, and purify via column chromatography.

Yield : 55–60%.

Key Data :

ParameterValue
Lewis AcidBF₃·Et₂O
SolventDichloromethane
Reaction Time8–12 h

Comparative Analysis of Methods

MethodYield (%)AdvantagesLimitations
Fischer Synthesis65–78High regioselectivityMulti-step; hydrazine synthesis
Thioether Oxidation85–92High yield; simple oxidationRequires thioether precursor
C–H Sulfonylation70–75Direct functionalizationRequires directing group
Electrophilic Attack55–60Single-stepModerate yield; competing reactivity

Q & A

Q. How can regioselective functionalization of the indole core be achieved?

  • Methodological Answer :
  • Directed C-H Activation : Use Pd-catalyzed reactions with directing groups (e.g., pyridine) at the 5-position .
  • Electrophilic Substitution : Iodine catalysts in acetonitrile enable selective 3-substitution (e.g., 98% yield at 40°C) .

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